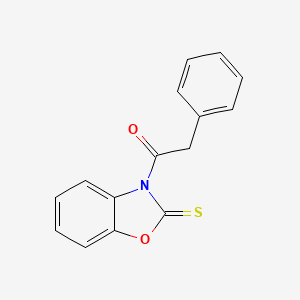![molecular formula C15H22O3 B14242967 Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate CAS No. 374893-17-1](/img/structure/B14242967.png)
Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propanoate group attached to a phenyl ring substituted with a propan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate typically involves esterification reactions. One common method is the reaction of 3-{2-[(propan-2-yl)oxy]phenyl}propanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines for the formation of amides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or alcohols.
Applications De Recherche Scientifique
Chemistry: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
- Methyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
- Butyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
Comparison: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate is unique due to its specific ester group and the presence of a propan-2-yl substituent on the phenyl ring. This structural feature imparts distinct physicochemical properties, such as solubility and volatility, which can influence its applications in various fields. Compared to its similar compounds, it may exhibit different reactivity and stability under various conditions.
Propriétés
Numéro CAS |
374893-17-1 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
propan-2-yl 3-(2-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C15H22O3/c1-11(2)17-14-8-6-5-7-13(14)9-10-15(16)18-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
VBMIKQXDVCQWQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1CCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
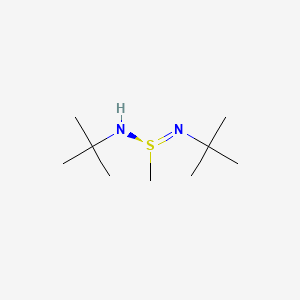
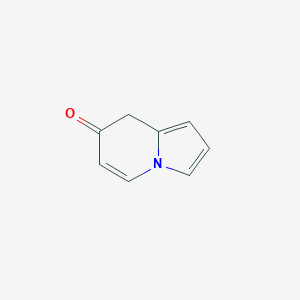

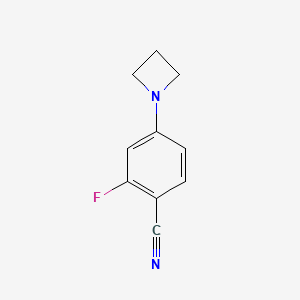
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)
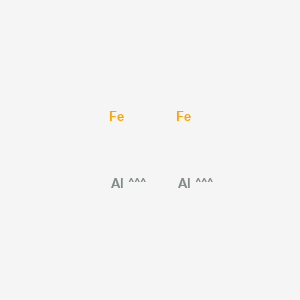
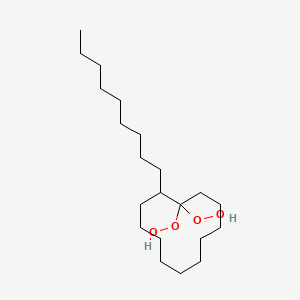
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
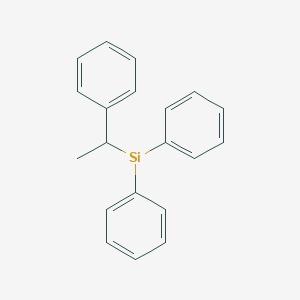

![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)
